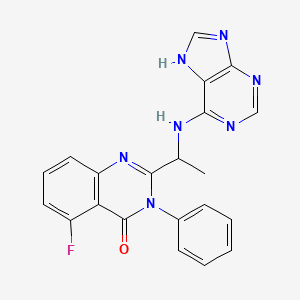
(S)-2-(1-((9H-Purin-6-yl)amino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-fenil-2-[(1S)-1-(1H-purin-6-ilaMino)etil]-4(3H)-quinazolinona es un compuesto orgánico sintético con la fórmula molecular C21H16FN7O y un peso molecular de 401,4 g/mol Este compuesto es conocido por su estructura única, que incluye un núcleo de quinazolinona sustituido con un grupo fluoro, fenil y purinilamino
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Fluoro-3-fenil-2-[(1S)-1-(1H-purin-6-ilaMino)etil]-4(3H)-quinazolinona normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica los siguientes pasos:
Formación del Núcleo de Quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclización de derivados apropiados del ácido antranílico con formamida o sus equivalentes en condiciones ácidas o básicas.
Introducción de los Grupos Fluoro y Fenil: Los grupos fluoro y fenil se pueden introducir mediante reacciones de sustitución electrofílica aromática utilizando agentes fluorantes y fenilantes adecuados.
Unión del Grupo Purinilamino: El grupo purinilamino se puede unir mediante reacciones de sustitución nucleofílica, donde el derivado de purina reacciona con el intermedio de quinazolinona en condiciones básicas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Fluoro-3-fenil-2-[(1S)-1-(1H-purin-6-ilaMino)etil]-4(3H)-quinazolinona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los derivados de quinazolinona correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir productos de quinazolinona reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales se reemplazan con otros sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinazolinona, mientras que la reducción puede producir dihidroquinazolinonas.
Aplicaciones Científicas De Investigación
5-Fluoro-3-fenil-2-[(1S)-1-(1H-purin-6-ilaMino)etil]-4(3H)-quinazolinona se ha explorado para diversas aplicaciones de investigación científica:
Química: Sirve como intermedio en la síntesis de otras moléculas orgánicas complejas y heterociclos.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: La investigación se ha centrado en su potencial como agente terapéutico para el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Fluoro-3-fenil-2-[(1S)-1-(1H-purin-6-ilaMino)etil]-4(3H)-quinazolinona implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a la modulación de las vías de señalización celular. Por ejemplo, puede inhibir las quinasas implicadas en la proliferación y supervivencia celular, ejerciendo así efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
Idelalisib: Un inhibidor de la quinasa con una estructura similar al núcleo de quinazolinona.
Gefitinib: Otro derivado de quinazolinona utilizado como agente anticancerígeno.
Erlotinib: Un fármaco basado en quinazolinona que se dirige al receptor del factor de crecimiento epidérmico (EGFR).
Singularidad
5-Fluoro-3-fenil-2-[(1S)-1-(1H-purin-6-ilaMino)etil]-4(3H)-quinazolinona es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su combinación de grupos fluoro, fenil y purinilamino contribuye a su potencial como un compuesto versátil en la investigación científica y aplicaciones terapéuticas.
Propiedades
IUPAC Name |
5-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-15-9-5-8-14(22)16(15)21(30)29(20)13-6-3-2-4-7-13/h2-12H,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUBLIHUYSRSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
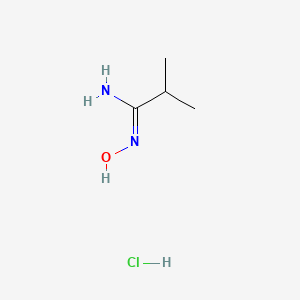
![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
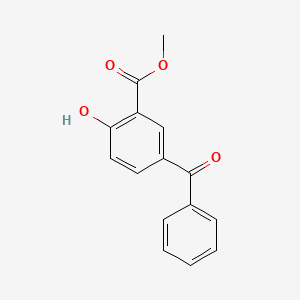
![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
![(1R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-1-amine](/img/structure/B12272502.png)
![1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272506.png)
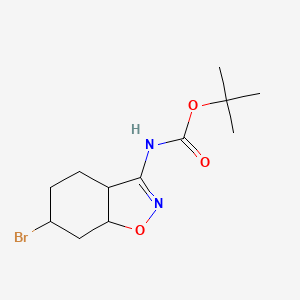
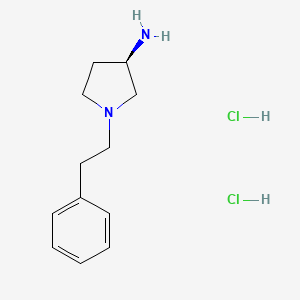
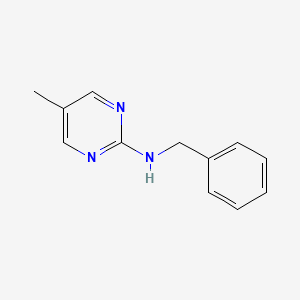
![5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B12272537.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12272539.png)
![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272565.png)
